Reduced Dopamine Transporter Potency Relative to Amphetamine: Quantifying Abuse Liability Risk
Phenpromethamine hydrochloride is significantly less potent at the dopamine transporter (DAT) compared to amphetamine. This is a critical differentiator for studies focused on abuse liability. In rat brain synaptosomal assays, phenpromethamine (as MPPA) acts as a substrate-type releaser at DAT, but its potency is markedly lower [1]. The study authors note it is 'at least 10-fold less potent than amphetamine' [1].
| Evidence Dimension | Substrate-type releasing activity at DAT |
|---|---|
| Target Compound Data | EC50 = 627 nM (phenpromethamine as MPPA) [1] |
| Comparator Or Baseline | Amphetamine EC50 = 5 nM [1] |
| Quantified Difference | 125-fold lower potency for phenpromethamine |
| Conditions | In vitro functional assay in rat brain synaptosomes (caudate tissue) [1] |
Why This Matters
This 125-fold difference in DAT potency directly correlates with reduced abuse potential, making phenpromethamine a superior tool compound for isolating NET-mediated effects without the confounding influence of robust dopaminergic activation.
- [1] Schindler CW, Thorndike EB, Partilla JS, Rice KC, Baumann MH. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. J Pharmacol Exp Ther. 2019 Jun;369(3):328-336. View Source
